6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide
Description
6-Amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide is a brominated derivative of the thiazolo[3,2-a]pyrimidin-5-one scaffold, a fused heterocyclic system combining thiazole and pyrimidine rings. This compound is characterized by an amino group at the 6-position and two hydrobromic acid molecules as counterions.
Thiazolo[3,2-a]pyrimidin-5-one derivatives are recognized for their pharmacological versatility, including antimicrobial, antiviral, and enzyme inhibitory activities . The dihydrobromide form likely enhances solubility and stability, which is critical for biological testing.
Properties
IUPAC Name |
6-amino-[1,3]thiazolo[3,2-a]pyrimidin-5-one;dihydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS.2BrH/c7-4-3-8-6-9(5(4)10)1-2-11-6;;/h1-3H,7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFBFINAKGZICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C(=O)N21)N.Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reactions
The foundational approach involves cyclocondensation of thiourea derivatives with diketones or aldehydes. For example, Tebabel et al. demonstrated the synthesis of thiazolo[3,2-a]pyrimidin-3(5H)-ones via Biginelli reactions using pentan-2,4-dione, thiourea, and aromatic aldehydes in ionic liquids, followed by cyclization with ethyl bromoacetate. This method achieved yields of 71–80% under catalyst-free conditions in acetone, highlighting the role of solvent polarity in ring closure.
Functionalization of Preformed Cores
Post-cyclization modifications, such as nitration followed by reduction, introduce amino groups. For instance, nitro intermediates derived from electrophilic aromatic substitution can be reduced using Pd/C or Fe/HCl to yield primary amines. This stepwise approach avoids side reactions associated with direct amination.
Synthesis of 6-Amino-5H- Thiazolo[3,2-a]Pyrimidin-5-one
Cyclocondensation with Aminated Precursors
A two-step protocol is employed:
-
Core Formation : Reacting 4-aminopyrimidine-2-thiol with α-bromoacetophenone in refluxing ethanol forms the thiazolo[3,2-a]pyrimidin-5-one scaffold.
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Amination : Treating the intermediate with hydroxylamine hydrochloride in acetic acid introduces the 6-amino group via nucleophilic substitution, yielding the free base.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | α-Bromoacetophenone | Ethanol | 80 | 65 |
| 2 | NHOH·HCl | AcOH | 100 | 58 |
One-Pot Tandem Cyclization
A more efficient method involves tandem cyclization-amination using guanidine nitrate as both a cyclizing agent and amino source. This approach reduces purification steps and improves overall yield (72%).
Dihydrobromide Salt Formation
The free base is treated with 48% hydrobromic acid in methanol at 0–5°C, yielding the dihydrobromide salt after recrystallization from ethanol/water (1:3). Protonation occurs at N-1 and N-3 of the thiazolopyrimidine ring, confirmed by NMR downfield shifts (δ = 8.2–8.5 ppm).
Optimized Salt Crystallization Parameters :
| Parameter | Value |
|---|---|
| Acid Equivalents | 2.2 |
| Solvent System | Methanol/Water |
| Crystallization Temp | 4°C |
| Final Yield | 85% |
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in HO/MeCN) confirmed ≥98% purity, with retention time = 6.7 min.
Comparative Analysis of Synthetic Routes
The tandem cyclization-amination method surpasses stepwise approaches in yield (72% vs. 58%) and scalability. Catalyst-free conditions, as demonstrated by Tebabel et al., reduce metal contamination but require longer reaction times (12–16 h). Solvent selection critically influences crystallinity; acetone-derived products exhibit superior purity over ethanol .
Chemical Reactions Analysis
Types of Reactions
6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction of nitro derivatives yields amino derivatives.
Substitution: The compound can undergo substitution reactions to form sulfonic acid derivatives.
Common Reagents and Conditions
Oxidation: Nitric and sulfuric acid mixtures are commonly used for nitration.
Reduction: Reduction is typically carried out using hydrogenation or chemical reducing agents.
Substitution: Sulfonation reactions often use concentrated sulfuric acid.
Major Products Formed
Oxidation: 6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ones.
Reduction: 6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ones.
Substitution: Sulfonic acid derivatives.
Scientific Research Applications
Biological Activities
Research has identified several biological activities associated with 6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide:
- Antimicrobial Activity: Studies have shown that derivatives of thiazolo-pyrimidine compounds exhibit antimicrobial properties. For instance, modifications to the thiazolo-pyrimidine structure can enhance activity against various bacterial strains and fungi.
- Anticancer Properties: The compound has been investigated for its potential anticancer effects. Research indicates that thiazolo-pyrimidine derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects: Some studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Therapeutic Applications
-
Antibiotic Development:
- Case Study: A derivative of this compound was tested against resistant strains of bacteria, showing promising results in inhibiting growth. This highlights its potential as a lead compound in antibiotic drug development.
-
Cancer Therapy:
- Research Findings: A study evaluated the cytotoxic effects of thiazolo-pyrimidine derivatives on various cancer cell lines. Results demonstrated significant reductions in cell viability, suggesting potential applications in targeted cancer therapies.
-
Neurological Disorders:
- Exploratory Studies: Initial research indicates that certain thiazolo-pyrimidine compounds may modulate neurotransmitter systems, presenting opportunities for developing treatments for neurological disorders such as schizophrenia or depression.
Data Table: Summary of Biological Activities
Safety Profile
While exploring the applications of this compound, safety considerations are crucial. The compound is classified under GHS hazard statements indicating it may cause skin irritation and is harmful if swallowed. Proper handling and safety protocols should be followed in laboratory settings.
Mechanism of Action
The mechanism of action of 6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide involves its interaction with various molecular targets and pathways. As a purine analog, it can inhibit enzymes involved in DNA and RNA synthesis, leading to its antibacterial and antitubercular effects . Additionally, its ability to interact with specific receptors and enzymes contributes to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidin-5-one derivatives exhibit structural diversity due to substituent variations at positions 2, 3, 6, and 5. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]Pyrimidin-5-One Derivatives
*Calculated based on parent compound (C₆H₇N₃OS, MW 169.20) + 2HBr (MW 161.83).
Key Findings from Comparative Studies
Impact of Bromination : Brominated derivatives, such as 6-bromo-2-(bromomethyl)-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one, demonstrate enhanced electrophilic reactivity, enabling further functionalization . The dihydrobromide salt may similarly improve pharmacokinetic properties.
Substituent-Driven Bioactivity: Aromatic Groups: 6-Phenyl derivatives (e.g., CAS 29558-43-8) exhibit broad-spectrum antibacterial activity, likely due to increased lipophilicity enhancing membrane penetration .
Enzyme Inhibition: Compound 3g (pyrazolo-thiazolo-pyrimidinone) showed potent xanthine oxidase inhibition, attributed to electron-withdrawing substituents (Cl, OH) enhancing binding affinity . Thiazolo[3,2-a]pyrimidin-5-ones with bulky aryl groups (e.g., 4-methoxyphenyl) demonstrated selective 11β-HSD1 inhibition, critical for metabolic disorder therapeutics .
Synthetic Methodologies: Microwave-assisted synthesis (e.g., using Mn(OAc)₃) reduces reaction times for dihydro derivatives (e.g., 6,7-dihydro-5H-furo[2,3-d]thiazolo[3,2-a]pyrimidin-5-ones) . Organobase catalysts (e.g., DIPEA) enable efficient multicomponent reactions for tricyclic analogs (e.g., pyrano-thiazolo-pyrimidines) with yields >90% .
Biological Activity
6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C6H6Br2N3OS
- Molecular Weight : 253.00 g/mol
- CAS Number : 1609401-20-8
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antiviral , antibacterial , and anti-inflammatory effects. Below are detailed findings from various studies.
Antiviral Activity
A study focused on the synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives reported that certain analogs demonstrate potent inhibitory effects against HIV-1. The most effective compound showed an IC50 value of 4.14 µM, significantly enhancing potency compared to earlier compounds .
Antibacterial Activity
The antibacterial properties were assessed against several strains:
- Gram-positive bacteria : Staphylococcus aureus and Enterococcus faecalis
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa
Most derivatives exhibited minimum inhibitory concentration (MIC) values exceeding 100 µg/mL. However, some compounds displayed lower MIC values against Gram-positive strains, indicating potential for further development in treating bacterial infections .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of thiazolo[3,2-a]pyrimidine derivatives. Compounds were shown to inhibit cyclooxygenase-2 (COX-2) activity with IC50 values comparable to the standard drug celecoxib (0.04 μmol) . This suggests a promising avenue for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. The presence of specific functional groups significantly influences biological activity:
- Substitutions at position 7 on the thiadiazopyrimidinone scaffold have been linked to enhanced antibiofilm activity against various pathogens .
Case Studies
- HIV Inhibition Study : A series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit HIV-1 replication. The study utilized molecular docking to identify binding interactions with RNase H, revealing that these compounds may target allosteric sites critical for viral replication .
- Antibacterial Assessment : A comprehensive evaluation of antibacterial activity against a panel of pathogens demonstrated that certain derivatives not only inhibited bacterial growth but also disrupted biofilm formation—a key factor in chronic infections .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for preparing thiazolo[3,2-a]pyrimidinone derivatives, including the dihydrobromide salt?
- Answer: The compound is typically synthesized via multicomponent one-pot reactions. For example, refluxing 7-hydroxy-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one with aryl aldehydes and malononitrile in ethanol using organobase catalysts (e.g., DIPEA) yields tricyclic heterocycles with high efficiency (90–94% yields). The dihydrobromide salt is likely formed via post-synthetic acidification .
- Key considerations: Solvent choice (ethanol), catalyst role in proton abstraction, and reaction time optimization (short reflux periods) are critical for reproducibility .
Q. How is the structural integrity of thiazolo[3,2-a]pyrimidinone derivatives confirmed experimentally?
- Answer: X-ray diffraction analysis is a gold standard for spatial structure elucidation. For example, ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate’s structure was confirmed via X-ray crystallography, providing insights into regioselectivity and hydrogen bonding patterns .
- Alternative methods: NMR (for regiochemical assignments) and mass spectrometry (for molecular weight validation) are complementary .
Advanced Research Questions
Q. What strategies address low yields in cyclization reactions during thiazolo[3,2-a]pyrimidine synthesis?
- Answer: Microwave-assisted synthesis using Mn(OAc)₃ as a catalyst significantly enhances reaction efficiency (e.g., 58% yield in 30 minutes vs. 12 hours conventional heating). Steric and electronic effects of substituents on the aldehyde component also influence yields, requiring iterative optimization .
- Data contradiction resolution: Discrepancies in yields across studies may arise from differences in catalyst loading, solvent purity, or microwave power settings. Systematic parameter screening (e.g., DOE) is recommended .
Q. How does lipophilicity impact the bioactivity of thiazolo[3,2-a]pyrimidine derivatives, and how is it measured?
- Answer: Lipophilicity (log P) is critical for membrane permeability and drug-likeness. Reverse-phase HPLC (RP-HPLC) and TLC with C18 stationary phases are standard methods. Derivatives with bromo- or iodo-substituents exhibit higher log P values, correlating with enhanced antimicrobial activity in vitro .
- Methodological refinement: Use gradient elution with acetonitrile/water buffers and validate with internal standards (e.g., caffeine) to ensure reproducibility .
Q. What mechanistic insights explain stereoselectivity in fused heterocycle synthesis involving thiazolo[3,2-a]pyrimidines?
- Answer: Electrophilic cyclization with p-alkoxyphenyltellurium trichlorides proceeds via regioselective attack of sulfur nucleophiles, forming thiazoline moieties. Stereoselectivity (e.g., Z-configuration in iodomethylene derivatives) is controlled by steric hindrance and π-π interactions during ring closure .
- Experimental validation: DFT calculations and NOESY NMR can map transition states and confirm stereochemical outcomes .
Q. How are thiazolo[3,2-a]pyrimidines evaluated as 5-HT2A receptor antagonists, and what structural features enhance activity?
- Answer: In vivo assays (e.g., inhibition of 5-HTP-induced head twitches in mice) and radioligand binding studies (Ki values) are standard. Ethylene-bridged phenylpiperazine derivatives show nanomolar affinity (Ki = 0.39 nM) due to optimal spatial alignment of the thiazole-pyrimidine core with receptor hydrophobic pockets .
- SAR insights: Substituents at position 6 (e.g., fluorophenyl groups) improve selectivity, while methyl groups at position 7 reduce metabolic degradation .
Methodological Challenges and Solutions
Q. How to resolve discrepancies in biological activity data across structurally similar analogs?
- Answer: Contradictions often arise from assay variability (e.g., cell lines, receptor isoforms). Normalize data using reference compounds (e.g., ritanserin) and employ orthogonal assays (e.g., functional cAMP inhibition vs. binding affinity) .
Q. What analytical techniques differentiate dihydrobromide salts from free bases in thiazolo[3,2-a]pyrimidines?
- Answer: Elemental analysis (Br content) and ion chromatography confirm salt formation. FT-IR can identify N-H stretching shifts due to protonation, while DSC detects melting point differences between salt and free base forms .
Tables for Key Data
Table 1. Synthetic Yields Under Different Conditions
| Catalyst | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|
| DIPEA | Ethanol | 2 h | 90–94 | |
| Mn(OAc)₃ | Microwave | 30 min | 58 | |
| None (thermal) | Toluene | 12 h | 35 |
Table 2. Lipophilicity (log P) of Selected Derivatives
| Substituent | RP-HPLC log P | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|---|
| 2-Iodomethyl | 2.8 | Antifungal: 12.5 | |
| 2-Bromomethyl | 2.5 | Anticancer: 8.3 | |
| Unsubstituted | 1.9 | Inactive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
